REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(=O)([O-])O[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].CN([CH:23]=[O:24])C>>[C:23]([NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([OH:10])=[O:9])([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:24]
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
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C(C=1C(N)=CC=CC1)(=O)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
tertiary-butyloxy carbonate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(OOC(C)(C)C)([O-])=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the reaction mixture is stirred at room temperature overnight
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
by adding TEA
|
Type
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CUSTOM
|
Details
|
The solvent is evaporated
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Type
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DISSOLUTION
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Details
|
the thick oily residue is dissolved in 50 ml of ethyl acetate
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Type
|
WASH
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Details
|
The organic phase is washed 3 times with 20 ml of ice-cold 0.01N sulfuric acid each, then 3 times with 20 ml of water each
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The ethyl acetate solution is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC=1C(C(=O)O)=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |